Anhydrotetracycline

Tet repressor binding equilibrium association constant transcriptional regulation

Anhydrotetracycline is the definitive high-affinity inducer for tetracycline-controlled gene expression (Tet-On/Tet-Off), offering 35-fold greater TetR binding affinity vs. tetracycline—enabling low-dose, cost-efficient induction with minimal antibacterial side effects. Its 144-h washout ensures sustained repression in Tet-Off systems. For antibiotic-resistance research, it serves as a potent in vitro inhibitor of Tet(X7)-mediated tigecycline degradation. In plant systems, its 10–20-fold lower Top10 promoter repression vs. tetracycline enables tunable intermediate expression. With markedly reduced antibacterial activity against E. coli, it prevents unintended selection pressure in co-culture. Choose Anhydrotetracycline for precise, application-matched transcriptional control unavailable from standard tetracyclines.

Molecular Formula C22H22N2O7
Molecular Weight 426.4 g/mol
CAS No. 1665-56-1
Cat. No. B590944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnhydrotetracycline
CAS1665-56-1
Synonyms4-(Dimethylamino)-1,4,4a,5,12,12a-hexahydro-3,10,11,12a-tetrahydroxy-6-methyl-1,12-dioxo-2-naphthacenecarboxamide;  [4S-(4α,4aα,12aα)]-4-(Dimethylamino)-1,4,4a,5,12,12a-hexahydro-3,10,11,12a-tetrahydroxy-6-methyl-1,12-dioxo-2-naphthacenecarboxamide;  (
Molecular FormulaC22H22N2O7
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl
InChIInChI=1S/C22H22N2O7/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28/h4-6,11,16,25-26,29,31H,7H2,1-3H3,(H2,23,30)/t11-,16-,22-/m0/s1
InChIKeyKTTKGQINVKPHLY-DOCRCCHOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anhydrotetracycline (CAS 1665-56-1) for Tet-On/Off Systems and Research Applications


Anhydrotetracycline is a tetracycline-class degradation product derived from tetracycline hydrochloride . It is widely employed as a high‑affinity inducer in tetracycline‑controlled transcriptional regulation systems (Tet‑On/Tet‑Off) [1] and is also studied as an inhibitor of tetracycline‑destructase enzymes [2]. Its non‑ribosomal mechanism distinguishes it from classic tetracycline antibiotics [3].

Why Generic Tetracycline Cannot Replace Anhydrotetracycline in Inducible Expression Systems


Tetracycline and its clinical derivatives (doxycycline, minocycline) exhibit vastly different wash‑out kinetics, promoter‑inhibition potencies, and Tet repressor binding affinities compared with anhydrotetracycline [1]. These differences preclude simple molar‑equivalent substitution; selecting the appropriate inducer directly governs the temporal dynamics and sensitivity of gene‑expression control [2]. The following quantitative evidence defines precisely where anhydrotetracycline departs from its closest in‑class alternatives.

Quantitative Differentiation of Anhydrotetracycline: Head‑to‑Head Comparator Data


35‑Fold Higher Binding Affinity for Tet Repressor vs. Tetracycline

Anhydrotetracycline (ATC) binds the Tn10‑encoded Tet repressor (TetR) 35‑fold more strongly than tetracycline does [1]. This increased binding is attributed to the oxygen at position 11 and enables more efficient induction at lower concentrations.

Tet repressor binding equilibrium association constant transcriptional regulation

3‑Fold Longer Washout Half‑Life Compared with Tetracycline

Following removal of inducer from the culture medium, cells pretreated with 1000 ng/mL anhydrotetracycline require 144 h to resume near‑optimal promoter activity, versus only 48 h for tetracycline [1]. This extended recovery time reflects the slower dissociation of ATC from the Tet repressor.

Tet‑Off system kinetics washout time gene regulation dynamics

10‑ to 20‑Fold Lower Potency in Plant Top10 Promoter Repression vs. Tetracycline

In NT1 tobacco cells, complete repression of the Top10 promoter requires 150–200 nM anhydrotetracycline, whereas tetracycline achieves full repression at only 10 nM [1]. Thus, despite 30‑fold higher TetR binding affinity in vitro, ATC is 10–20‑fold less potent in this plant system.

Top10 promoter plant inducible expression tetracycline analogue potency

Direct Inhibition of Tet(X7)‑Mediated Inactivation of Tigecycline

Anhydrotetracycline (ATC) inhibits the enzymatic modification of tigecycline by the tetracycline destructase Tet(X7) in vitro [1]. This property is not shared by tigecycline alone and positions ATC as a potential scaffold for adjuvant development.

tetracycline destructase antibiotic resistance adjuvant therapy

Markedly Lower Antibacterial Activity Against E. coli Compared with Tetracycline

Anhydrotetracycline exhibits significantly lower antibacterial activity against Escherichia coli than its parent compound tetracycline . This reduction stems from poor binding to the 30S ribosomal subunit, the primary target of classical tetracyclines.

antibacterial activity ribosomal binding selective pressure

Improved Safety Profile: Lower Acute Toxicity than 4‑Epianhydrotetracycline

In chick embryo studies, the LD50 of 4‑epianhydrotetracycline (EATC) was 4.8‑fold lower (i.e., more toxic) than that of tetracycline hydrochloride [1]. While direct LD50 values for anhydrotetracycline in the same model are not available in this study, the data establish that the epimerization at C4 dramatically increases toxicity, making anhydrotetracycline the safer choice among the two dehydration products.

toxicity embryotoxicity LD50

Optimal Use Cases for Anhydrotetracycline in Research and Industrial Settings


Prokaryotic Tet‑On/Tet‑Off Gene Expression Control

Anhydrotetracycline’s 35‑fold higher TetR affinity vs. tetracycline enables low‑dose induction, reducing both cost and potential antibacterial side effects. The prolonged 144‑h washout provides sustained repression in Tet‑Off systems [1].

Tetracycline‑Destructase Inhibitor Research

ATC serves as a potent in vitro inhibitor of Tet(X7)‑mediated inactivation of tigecycline and other latest‑generation tetracyclines, making it a valuable scaffold for developing adjuvants to combat antibiotic resistance [2].

Plant Inducible Expression Systems Requiring Moderate Potency

In plant cells (e.g., NT1 tobacco), ATC’s 10–20‑fold lower Top10 promoter repression potency relative to tetracycline can be advantageous when intermediate expression levels or slower induction kinetics are desired [3].

Mammalian Cell Culture Where Minimizing Antibacterial Pressure Is Critical

The markedly reduced antibacterial activity of ATC against E. coli compared with tetracycline helps prevent unintended selection pressure in bacterial‑host co‑culture systems or when plasmid maintenance is a concern.

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